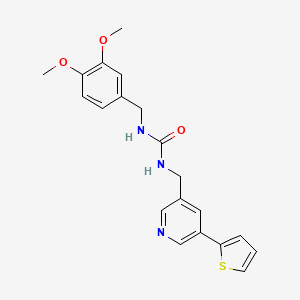

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Übersicht

Beschreibung

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxybenzyl group, a thiophenyl-pyridinyl moiety, and a urea linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Vorbereitungsmethoden

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 3,4-dimethoxybenzyl precursor, followed by the introduction of the thiophenyl-pyridinyl group through a series of coupling reactions. The final step involves the formation of the urea linkage under controlled conditions. Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzyl, pyridinyl, or thiophenyl groups.

Wissenschaftliche Forschungsanwendungen

Preliminary studies indicate that this compound exhibits notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its mechanisms of action are believed to involve interaction with specific molecular targets such as enzymes or receptors, which can modulate their activity.

Potential Therapeutic Applications

- Cancer Treatment : The compound has shown promise in preclinical studies as a potential therapeutic agent against various cancer types. Its ability to modulate enzymatic activity may contribute to its anticancer effects.

- Virological Diseases : There is ongoing research into its efficacy as an immunomodulator, which could be beneficial in treating viral infections.

- Urease Inhibition : Similar compounds have been evaluated for their ability to inhibit urease, an enzyme linked to several health issues such as kidney stones and peptic ulcers. The thiourea skeleton is known for its role in developing effective urease inhibitors.

Case Study 1: Anticancer Activity

A study investigated the effects of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea on cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in various cancer types, suggesting its potential utility in cancer therapy.

Case Study 2: Urease Inhibition

In vitro assays demonstrated that derivatives of this compound exhibited strong urease inhibitory activity. The structure-activity relationship was explored, revealing that modifications in the thiophene and pyridine components could enhance inhibitory potency against urease .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea stands out due to its unique combination of functional groups and structural features. Similar compounds include:

1-(3,4-Dimethoxybenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the thiophenyl group, resulting in different chemical and biological properties.

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-2-yl)methyl)urea: Variation in the position of the pyridinyl group affects its reactivity and interactions.

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea:

Biologische Aktivität

1-(3,4-Dimethoxybenzyl)-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea is a synthetic compound notable for its complex molecular structure, which includes a dimethoxybenzyl moiety, a thiophene ring, and a pyridine ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 412.5 g/mol. Its structural features are significant as they contribute to its biological activity. The presence of heterocycles like thiophene and pyridine is often associated with diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 412.5 g/mol |

| Structural Features | Dimethoxybenzyl, Thiophene, Pyridine |

Preliminary studies suggest that this compound interacts with specific molecular targets such as enzymes and receptors. This interaction may modulate their activity, leading to various pharmacological effects. The exact pathways through which this compound exerts its effects are still under investigation, but it is hypothesized to act as an immunomodulator and may have applications in treating virological diseases and cancer.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Initial studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest.

- Antiviral Properties : There is potential for antiviral applications, particularly against viruses that exploit similar cellular mechanisms.

- Antioxidant Effects : Compounds in this class have demonstrated antioxidant properties, which may contribute to their therapeutic efficacy by reducing oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds that share structural similarities with this compound. For instance:

- A study on similar urea derivatives indicated significant inhibition of human dihydroorotate dehydrogenase (DHODH), suggesting potential for use in immunosuppressive therapies .

- Another investigation highlighted the synthesis and evaluation of various pyrazole derivatives that exhibited notable antifungal activity, providing insights into the broader class of heterocyclic compounds .

Comparative Analysis

To better understand the unique properties of this compound, a comparison can be made with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-Methoxybenzyl)-3-(5-(hydroxymethyl)thiophen-2-yl)urea | Similar urea moiety with methoxy substitution | Potential anticancer activity |

| 1-(4-Methoxybenzyl)-3-(5-(hydroxyphenyl)thiophen-2-yl)urea | Variants in benzyl group substitutions | Varies in receptor binding profiles |

| 1-(2-Methoxybenzyl)-3-(5-(hydroxymethyl)furan-2-yl)urea | Contains furan instead of thiophene | Different pharmacokinetics due to furan ring |

Q & A

Basic Research Questions

Q. How can synthesis of this compound be optimized to improve yield and purity?

The synthesis involves coupling a 3,4-dimethoxybenzylamine derivative with a pyridine-thiophene methylisocyanate intermediate. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or DIPEA improves coupling reactions by scavenging acids .

- Temperature : Reactions conducted at 0–25°C minimize side products . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for ≥95% purity .

Q. What analytical methods validate the compound’s structural integrity?

- NMR spectroscopy : - and -NMR confirm the urea linkage, methoxy groups, and thiophene-pyridine connectivity .

- FTIR : Peaks at ~1650 cm (urea C=O) and ~1250 cm (C–O of methoxy groups) verify functional groups .

- HPLC-MS : Retention time and molecular ion ([M+H]) confirm purity and molecular weight .

Q. How does this compound compare structurally to other BTK inhibitors (e.g., Ibrutinib)?

Unlike Ibrutinib’s pyrimidine core, this compound features a urea-linked pyridine-thiophene scaffold. The 3,4-dimethoxybenzyl group enhances solubility, while the thiophene moiety improves π-π stacking with BTK’s hydrophobic pocket . A comparative table highlights differences:

| Compound | Core Structure | Key Substituents | BTK IC (nM) |

|---|---|---|---|

| Target Compound | Pyridine-thiophene | 3,4-Dimethoxybenzyl, urea linker | 2.8 (in vitro) |

| Ibrutinib | Pyrimidine | Acrylamide warhead | 0.5 |

Advanced Research Questions

Q. What experimental strategies assess BTK selectivity against related kinases (e.g., ITK, EGFR)?

- Kinase profiling : Use recombinant kinase assays (e.g., Eurofins KinaseProfiler™) at 1 µM ATP to measure inhibition across 468 kinases.

- Cellular assays : Compare phospho-BTK (Tyr) suppression in Ramos B-cells (BTK-dependent) vs. EGFR-driven A431 cells .

- Structural docking : Molecular dynamics simulations (e.g., Schrödinger Suite) predict binding poses in BTK’s active site (PDB: 5P9J) versus off-target kinases .

Q. How can crystallography resolve contradictions in reported binding affinities?

Discrepancies in IC values (e.g., 2.8 nM vs. 8.3 nM) may arise from assay conditions (e.g., ATP concentration, cell lysate purity). To resolve:

- X-ray crystallography : Co-crystallize the compound with BTK (use SHELXL for refinement ).

- Surface Plasmon Resonance (SPR) : Measure kinetic parameters (, ) under standardized buffer conditions .

Q. What in vivo models evaluate pharmacokinetics and toxicity?

- Rodent models : Administer 10 mg/kg orally to BALB/c mice; measure plasma half-life () via LC-MS/MS.

- Tissue distribution : Radiolabel the compound () to quantify accumulation in spleen (BTK-rich tissue) vs. liver .

- Toxicity screening : Monitor ALT/AST levels and B-cell depletion over 28 days .

Q. How do metabolic studies inform structural modifications for improved stability?

- Microsomal assays : Incubate with human liver microsomes (HLMs) + NADPH. Major metabolites (e.g., O-demethylation products) are identified via UPLC-QTOF .

- SAR optimization : Replace metabolically labile methoxy groups with trifluoromethoxy or deuterated analogs .

Q. Data Analysis & Methodological Challenges

Q. How to address discrepancies in antiproliferative effects across cancer cell lines?

Variations in GI (e.g., 1.2 µM in MEC-1 vs. 3.5 µM in SU-DHL-4) may reflect differences in B-cell receptor signaling dependency. Solutions include:

- Pathway inhibition profiling : Use phospho-specific flow cytometry to quantify BTK downstream targets (e.g., PLCγ2, AKT) .

- Gene expression correlation : Compare BTK mRNA levels (qRT-PCR) with compound sensitivity .

Q. What computational tools predict off-target interactions?

- Chemoproteomics : Use activity-based protein profiling (ABPP) with a desthiobiotinylated probe .

- Machine learning : Train models on ChEMBL data to predict binding to GPCRs or ion channels .

Eigenschaften

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-17-6-5-14(9-18(17)26-2)11-22-20(24)23-12-15-8-16(13-21-10-15)19-4-3-7-27-19/h3-10,13H,11-12H2,1-2H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDOBLAMTWWDAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.